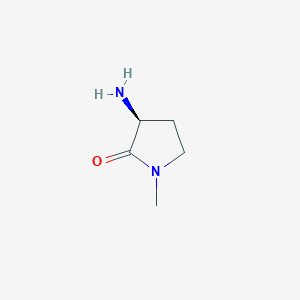![molecular formula C12H11F3N6S2 B3175174 4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol CAS No. 956193-65-0](/img/structure/B3175174.png)
4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the assembly of various functional groups. Notably, the trifluoromethyl (TFM) group plays a crucial role. Methods for introducing TFM groups include direct fluorination or assembly from a trifluoromethyl-containing building block . The compound crystallizes in the triclinic space group P-1 with Z=2 in the unit cell .
Molecular Structure Analysis
The molecular formula is C30H26F4N6O . It contains three fluorine atoms, a methyl group, and a pyridine ring. The unique combination of fluorine and pyridine imparts distinctive physical-chemical properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “4-ethyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol”:
Antimicrobial Agents
This compound: has shown potential as an antimicrobial agent. Its unique structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound could be particularly effective against antibiotic-resistant strains, providing a new avenue for treating infections .
Anticancer Research
In the field of oncology, this compound has been investigated for its anticancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for cancer therapy. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been explored in several studies. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Agents
Research has indicated that This compound may possess antiviral properties. It can interfere with the replication of viruses, thereby reducing their ability to spread. This compound could be particularly useful in developing treatments for viral infections such as influenza and hepatitis .
Material Science
Beyond biological applications, this compound has been explored in material science. Its unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings. These materials can have various industrial applications, including in electronics and construction.
Antimicrobial Research Anticancer Research Anti-inflammatory Research Antiviral Research : Antioxidant Research : Enzyme Inhibition Research : Agricultural Research : Material Science Research
Mecanismo De Acción
Target of Action
Similar compounds with trifluoromethyl groups have been used in the pharmaceutical and agrochemical industries . They are often used for the protection of crops from pests . In the pharmaceutical industry, they have been used in the development of various drugs .
Mode of Action
The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with similar structures have been found to have broad-spectrum pharmaceutical activity . The development of fluorinated organic chemicals has become an increasingly important research topic .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom in trifluoromethyl derivatives may influence these properties .
Result of Action
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethyl derivatives are thought to contribute to their biological activities .
Action Environment
The development and application of fluorinated organic chemicals, including trifluoromethyl derivatives, have been influenced by advances in the agrochemical, pharmaceutical, and functional materials fields .
Propiedades
IUPAC Name |
4-ethyl-3-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N6S2/c1-3-20-9(17-18-10(20)22)7-5-23-11(16-7)21-8(12(13,14)15)4-6(2)19-21/h4-5H,3H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZGLWGFHDPQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=N2)N3C(=CC(=N3)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107973 | |
| Record name | 4-Ethyl-2,4-dihydro-5-[2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956193-65-0 | |
| Record name | 4-Ethyl-2,4-dihydro-5-[2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956193-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-2,4-dihydro-5-[2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3175098.png)
![N-{2-[(4-chlorophenyl)sulfinyl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B3175100.png)





![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B3175158.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3175166.png)
![4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B3175179.png)
![1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175185.png)

![Methyl 2-{[(3-chloro-4-methoxyphenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B3175202.png)
![N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B3175210.png)